molecular formula C20H19NO2 B5409819 2-methyl-N-(naphthalen-1-yl)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide

2-methyl-N-(naphthalen-1-yl)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide

Cat. No.: B5409819
M. Wt: 305.4 g/mol
InChI Key: UZIQDAOASGOPND-UHFFFAOYSA-N
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Description

2-methyl-N-(naphthalen-1-yl)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a naphthalene moiety and a tetrahydrobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(naphthalen-1-yl)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the naphthalene moiety and the carboxamide group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on the desired scale of production and the specific requirements of the end product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(naphthalen-1-yl)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used in acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, typically used in anhydrous conditions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols), often used in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

2-methyl-N-(naphthalen-1-yl)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-methyl-N-(naphthalen-1-yl)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-amino-2-methyl-N-(1-naphthalen-1-ylethyl)benzamide: This compound shares a similar naphthalene moiety and carboxamide group but differs in the structure of the benzofuran ring.

    2-methyl-N-naphthalen-1-yl-acrylamide: This compound has a similar naphthalene moiety but differs in the functional groups attached to the benzofuran ring.

Uniqueness

2-methyl-N-(naphthalen-1-yl)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-methyl-N-naphthalen-1-yl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-13-19(16-10-4-5-12-18(16)23-13)20(22)21-17-11-6-8-14-7-2-3-9-15(14)17/h2-3,6-9,11H,4-5,10,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIQDAOASGOPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)CCCC2)C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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